ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex molecule featuring a thiazole-carboxylate core linked to a pyrrolidin-4,5-dione moiety. Key substituents include a 2-fluorophenyl group and a hydroxy(5-methylfuran-2-yl)methylidene unit. This compound’s hybrid architecture integrates electron-withdrawing (fluorophenyl, dione) and electron-donating (furan) groups, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C23H19FN2O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H19FN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-7-5-6-8-14(13)24)16(19(28)21(26)29)18(27)15-10-9-11(2)32-15/h5-10,17,28H,4H2,1-3H3 |
InChI Key |
HCZSUVZZLOISDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate may induce apoptosis in various cancer cell lines.
Case Study : A derivative of this compound demonstrated cytotoxic effects against breast cancer cell lines by activating apoptotic pathways through the modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Thiazole derivatives are known for their efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings : Studies have reported that similar thiazole compounds exhibit broad-spectrum antimicrobial activity, potentially inhibiting bacterial growth by disrupting cell wall synthesis.
Anti-inflammatory Effects
Compounds containing furan and thiazole rings are associated with anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Mechanism of Action : this compound may modulate pathways involving cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.
Data Table: Summary of Biological Activities
Potential Mechanisms of Action
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or inflammation.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its fusion of thiazole, pyrrolidinone, and furan systems. Below is a comparative analysis with structurally related molecules:
Key Observations:
Heterocycle Diversity: The target compound’s pyrrolidinone-dione system distinguishes it from pyrazole or chromenone cores in analogs. This moiety may enhance electron-deficient character, influencing binding to enzymatic pockets .
Substituent Effects: The 2-fluorophenyl group (vs. 4-fluorophenyl in ) may alter steric and electronic interactions in target binding. Similarly, the 5-methylfuran-methylidene group (vs.
Bioisosteric Replacements : Thiophene (in 5d) and furan (target compound) are bioisosteres; substitution here could modulate metabolic stability or target affinity .
Pharmacokinetic and Pharmacodynamic Comparisons
(a) Similarity Indexing and Tanimoto Coefficients
Using Tanimoto similarity (), the target compound shows moderate similarity (~60–70%) to pyrazole-thiazole hybrids () due to shared thiazole-carboxylate and fluorophenyl motifs. However, the pyrrolidinone-dione unit reduces similarity to dihydropyrazoles () (<50%) .
(b) Cross-Reactivity and Selectivity
The fluorophenyl and furan groups may reduce cross-reactivity in immunoassays compared to chlorophenyl/thiophene analogs (). For instance, nitro-substituted compounds () exhibit enhanced activity, suggesting that electron-withdrawing groups (e.g., fluorophenyl) in the target compound could improve target specificity .
(c) Metabolic Stability
The ethyl carboxylate ester in the target compound may enhance membrane permeability compared to free carboxylic acids (e.g., SAHA in ). However, esterase-mediated hydrolysis could shorten its half-life relative to methylthiophene derivatives () .
Biological Activity
Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H19FN2O6S
- Molecular Weight : 486.47 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a pyrrolidine moiety, and a fluorophenyl group, which contribute to its diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds containing thiazole and furan moieties. Research indicates that derivatives with these structures often exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds with furan structures have shown significant antifungal effects on Candida species by disrupting cell cycle progression .
Anticancer Properties
Compounds structurally related to ethyl 2-{(3E)-...} have been investigated for their anticancer properties. The presence of the fluorophenyl group is believed to enhance the interaction with specific cellular targets involved in cancer proliferation pathways. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .
The biological activity of ethyl 2-{(3E)-...} is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle at various phases, particularly G1/S and G2/M transitions, which is crucial for halting the growth of rapidly dividing cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous cells.
Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of a related compound against resistant strains of bacteria. The results showed that the compound exhibited significant antimicrobial activity without hemolytic effects on human erythrocytes, indicating its safety profile for potential therapeutic use .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O6S |
| Molecular Weight | 486.47 g/mol |
| Antimicrobial Activity | Broad-spectrum against bacteria/fungi |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Enzyme inhibition, cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
